Ono-RS-082
Ono-RS-082
Potent, reversible PLA2 inhibitor (IC50 = 7 µM). Cell-permeable. Active in ex vivo preparations.
ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex.
ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex.
Brand Name:
Vulcanchem
CAS No.:
99754-06-0
VCID:
VC0005486
InChI:
InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
SMILES:
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula:
C21H22ClNO3
Molecular Weight:
371.9 g/mol
Ono-RS-082
CAS No.: 99754-06-0
Cat. No.: VC0005486
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, reversible PLA2 inhibitor (IC50 = 7 µM). Cell-permeable. Active in ex vivo preparations. ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex. |
|---|---|
| CAS No. | 99754-06-0 |
| Molecular Formula | C21H22ClNO3 |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+ |
| Standard InChI Key | MDVFITMPFHDRBZ-JLHYYAGUSA-N |
| Isomeric SMILES | CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
| SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
| Appearance | Assay:≥98%A solid |
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